REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Li]CCCC.[F:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19].O>O1CCCC1>[F:8][C:4]1[CH:3]=[C:2]([CH:18]([C:17]2[CH:20]=[CH:21][CH:22]=[C:15]([F:14])[CH:16]=2)[OH:19])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
35.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(O)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |